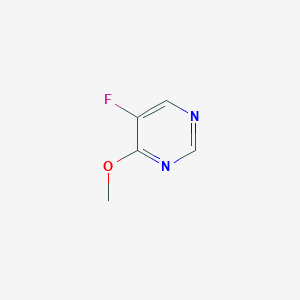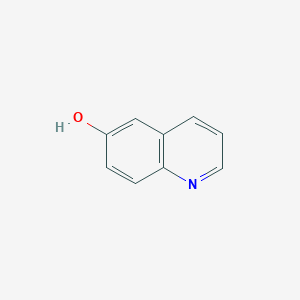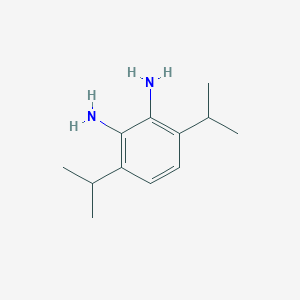
Kaliumthiocyanat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium thiocyanate is a chemical compound with the molecular formula CKNS. It is a colorless, deliquescent crystalline substance that is highly soluble in water and ethanol. This compound is known for its reactivity and is used in various applications, including as a reagent in chemical synthesis and as a component in the production of synthetic fibers .
Wissenschaftliche Forschungsanwendungen
Kaliumthiocyanat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beruht auf seiner Fähigkeit, Komplexe mit Metallionen zu bilden. In Gegenwart von Eisen(III)-Ionen bildet es beispielsweise Eisen(III)-thiocyanat, das als kolorimetrisches Reagenz verwendet wird. Die Reaktivität der Verbindung wird dem Thiocyanatanion zugeschrieben, das an verschiedenen chemischen Reaktionen teilnehmen kann, darunter nucleophile Substitution und Oxidation .
Ähnliche Verbindungen:
Natriumthiocyanat: Ähnlich in Struktur und Reaktivität, unterscheidet sich jedoch in Löslichkeit und Schmelzpunkt.
Ammoniumthiocyanat: Wird in ähnlichen Anwendungen eingesetzt, weist jedoch unterschiedliche physikalische Eigenschaften auf.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner hohen Löslichkeit in Wasser und Ethanol, was es für eine Vielzahl von Anwendungen geeignet macht. Seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden, unterscheidet es auch von anderen Thiocyanatsalzen .
Wirkmechanismus
Target of Action
Potassium thiocyanate (KSCN) is an important salt of the thiocyanate anion . It primarily targets ferric ions (Fe3+) in the body . The interaction between KSCN and ferric ions results in the formation of the thiocyanatoiron complex ion , which exhibits a blood-red color .
Mode of Action
When KSCN comes into contact with ferric ions, it forms a thiocyanatoiron complex ion . This reaction is often used to create the effect of ‘stigmata’ in film and theatre . In addition, KSCN can react with lead nitrate to form lead thiocyanate, which has been used to convert acyl chlorides to isothiocyanates .
Biochemical Pathways
Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .
Pharmacokinetics
It is known that thiocyanate concentrations rise more slowly as cyanide is enzymatically converted to scn− . The half-life of thiocyanate in rats was found to be 3,010 minutes .
Result of Action
The primary result of KSCN’s action is the formation of the thiocyanatoiron complex ion when it comes into contact with ferric ions . This complex ion exhibits a blood-red color . In addition, KSCN can cause effects on the central nervous system, which may result in excitement and convulsions .
Action Environment
KSCN is a common pollutant in various industries such as gold mining, textile, printing, dyeing, coking, and others . Therefore, the action, efficacy, and stability of KSCN can be influenced by various environmental factors. For instance, the presence of ferric ions in the environment can trigger the formation of the thiocyanatoiron complex ion . Furthermore, the presence of thiocyanate-degrading microorganisms can influence the degradation of thiocyanate .
Biochemische Analyse
Biochemical Properties
Potassium thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins. For instance, thiocyanate-degrading microorganisms degrade Potassium thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use Potassium thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in Potassium thiocyanate metabolism by different bacteria are discussed in detail .
Cellular Effects
Potassium thiocyanate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Potassium thiocyanate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium thiocyanate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Potassium thiocyanate vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Potassium thiocyanate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Potassium thiocyanate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Potassium thiocyanate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Kaliumthiocyanat kann durch die Reaktion von Kaliumcyanid mit Schwefel synthetisiert werden. Die Reaktion beinhaltet die Verschmelzung von Schwefel mit Kaliumcyanid, gefolgt von der Extraktion mit heißem wässrigen Alkohol, der Verdampfung und dem Abkühlen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch die Reaktion von Kaliumhydroxid mit Ammoniumthiocyanat hergestellt. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Reinheit und Ausbeute des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kaliumthiocyanat durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Es reagiert mit Säurechloriden unter Bildung von Isothiocyanaten, die nützliche Zwischenprodukte in der organischen Synthese sind.
Häufige Reagenzien und Bedingungen:
Eisen(III)-chlorid: Wird bei der Oxidation von this compound zur Bildung von Eisen(III)-thiocyanat verwendet.
Säurechloride: Reagieren mit this compound unter milden Bedingungen unter Bildung von Isothiocyanaten.
Hauptprodukte:
Eisen(III)-thiocyanat: Entsteht durch die Reaktion mit Eisen(III)-chlorid.
Isothiocyanate: Entstehen durch die Reaktion mit Säurechloriden.
Vergleich Mit ähnlichen Verbindungen
Sodium Thiocyanate: Similar in structure and reactivity but differs in solubility and melting point.
Ammonium Thiocyanate: Used in similar applications but has different physical properties.
Uniqueness: Potassium thiocyanate is unique due to its high solubility in water and ethanol, making it suitable for a wide range of applications. Its ability to form stable complexes with metal ions also distinguishes it from other thiocyanate salts .
Eigenschaften
CAS-Nummer |
333-20-0 |
|---|---|
Molekularformel |
CHKNS |
Molekulargewicht |
98.19 g/mol |
IUPAC-Name |
potassium;thiocyanate |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H; |
InChI-Schlüssel |
RIGKFHICSISZKP-UHFFFAOYSA-N |
SMILES |
C(#N)[S-].[K+] |
Isomerische SMILES |
C(#N)[S-].[K+] |
Kanonische SMILES |
C(#N)S.[K] |
Dichte |
1.9 g/cm³ |
melting_point |
173 °C |
Key on ui other cas no. |
333-20-0 |
Physikalische Beschreibung |
Pellets or Large Crystals Colorless deliquescent solid; [Merck Index] COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |
Piktogramme |
Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
60763-16-8 (potassium-silver-CHNS[1:1:2]) 463-56-9 (Parent) |
Löslichkeit |
Solubility in water: very good |
Synonyme |
Thiocyanic Acid Potassium Salt; Arterocyn; Aterocyn; Kyonate; Potassium Isothiocyanate; Potassium Rhodanate; Potassium Thiocyanide; Rhocya; Rodanca; Thio-Cara |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




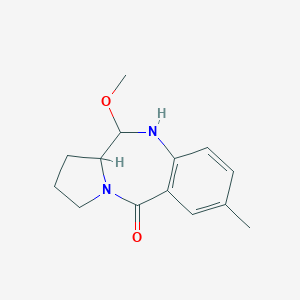


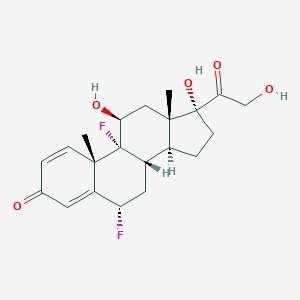
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)

![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)
